physicochemical properties of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
physicochemical properties of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol
An In-Depth Technical Guide to (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol: Properties, Synthesis, and Applications
Introduction
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol (CAS No: 1041026-55-4) is a functionally rich synthetic intermediate that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, centered on a strained four-membered azetidine ring, provides a rigid scaffold that is increasingly sought after in modern drug design. The molecule is strategically equipped with three distinct functional groups: a primary bromomethyl group, a primary hydroxymethyl group, and a tosyl-protected nitrogen. This trifecta of reactivity makes it a versatile precursor for constructing complex molecular frameworks, particularly spirocyclic systems designed to explore novel chemical space.[2]
This guide offers a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its synthetic pathway, its reactivity profile, and its strategic importance as an intermediate for advanced chemical entities like 2,6-diazaspiro[3.3]heptanes, which serve as important piperazine surrogates.[2]
Section 1: Core Physicochemical and Structural Properties
The utility of a synthetic building block is fundamentally dictated by its physical and chemical properties. These characteristics influence its storage, handling, reactivity, and compatibility with various reaction conditions.
Quantitative Physicochemical Data
The key physicochemical parameters for (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1041026-55-4 | [3] |
| Molecular Formula | C₁₂H₁₆BrNO₃S | [3][4] |
| Molecular Weight | 334.23 g/mol | [3][4] |
| Physical Form | White solid | [3] |
| Melting Point | 85-88 °C | [3] |
| Boiling Point | 462.7 ± 51.0 °C (Predicted) | [3] |
| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 14.82 ± 0.10 (Predicted, for the alcohol group) | [3] |
| Storage Temperature | 2-8°C | [3] |
Structural Analysis
The compound's structure is the source of its synthetic versatility. The central quaternary carbon atom is part of the strained azetidine ring, which imparts specific conformational rigidity.
Caption: Structure of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol.
X-ray crystallography data reveals a triclinic crystal system.[2] The internal bond angles of the azetidine ring deviate significantly from the ideal sp³ hybridization, a characteristic of strained four-membered rings. For instance, the C10—N1—C8 and C10—C9—C8 angles are reported as 91.8(2)° and 87.2(3)°, respectively.[2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which is a critical consideration for its solid-state properties and solubility.[2]
Section 2: Synthesis and Purification
A reliable and scalable synthesis is paramount for any building block. The most authoritative reported synthesis involves the acid-mediated ring-opening of a spirocyclic oxetane precursor.[2]
Synthetic Rationale
The choice of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane as the starting material is strategic. This precursor already contains the core azetidine ring with the required tosyl protection. The oxetane ring is susceptible to electrophilic attack and ring-opening under acidic conditions. Using hydrobromic acid serves a dual purpose: it provides the proton source to activate the oxetane oxygen and the bromide nucleophile to open the ring, thereby installing the bromomethyl and hydroxymethyl functionalities at the C3 position in a single, efficient step.
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol
The following protocol is adapted from the published experimental procedure by Wuitschik et al. and further reported in crystallographic studies.[2]
Materials and Equipment:
-
6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane
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Hydrobromic acid (HBr), ~33% in acetic acid (AcOH)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: Suspend 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane (1.0 eq, e.g., 31.5 mmol, 7.99 g) in anhydrous diethyl ether (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In a separate addition funnel, prepare a solution of hydrobromic acid (~33% in AcOH, 1.12 eq, e.g., 35.25 mmol, 6 mL) in diethyl ether (e.g., 55 mL). Add this HBr solution dropwise to the stirring suspension over a period of 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (~25 °C). Stir for an additional 45 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ (e.g., 300 mL) to quench the acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous phase with an additional portion of diethyl ether (e.g., 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to afford the crude product.
-
Purification: The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Section 3: Chemical Reactivity and Handling
The synthetic value of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol lies in the orthogonal reactivity of its functional groups. This allows for selective transformations, making it a powerful tool for building molecular diversity.
Caption: Key reactivity pathways of the title compound.
Reactivity Profile
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Bromomethyl Group (-CH₂Br): As a primary alkyl bromide, this group is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, such as azides, amines, thiols, and cyanides, to introduce new functional groups. This is often the first site of modification in a synthetic sequence.
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Hydroxymethyl Group (-CH₂OH): The primary alcohol can act as a nucleophile or be transformed into other functionalities. It can be acylated to form esters, alkylated to form ethers, or oxidized to an aldehyde or carboxylic acid, providing further handles for molecular elaboration.
-
Tosyl Group (-Ts): The tosyl group serves as a robust protecting group for the azetidine nitrogen. Its electron-withdrawing nature deactivates the nitrogen, preventing it from interfering in reactions. While stable to many conditions, it can be removed if the free secondary amine is desired later in the synthesis.
Safe Handling and Storage
The compound must be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is classified as toxic if swallowed (H301) and causes serious eye irritation (H319).[3] It may also cause skin irritation (H315).
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[3]
Section 4: Applications in Drug Discovery and Development
The primary application of (3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is as an intermediate for creating more complex, three-dimensional molecules for drug discovery programs.[1][5]
Its most significant role is in the synthesis of 2,6-diazaspiro[3.3]heptanes. These spirocyclic diamines are considered conformationally restricted analogues and bioisosteres of piperazine.[2] The piperazine motif is ubiquitous in pharmaceuticals, but its conformational flexibility can be a liability. By replacing it with a rigid spirocyclic scaffold, medicinal chemists can:
-
Improve Potency and Selectivity: Locking the pharmacophoric elements in a specific orientation can enhance binding affinity to the target protein and reduce off-target effects.
-
Modulate Physicochemical Properties: The spirocyclic core can alter properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for optimizing the pharmacokinetic profile of a drug candidate.[2]
The synthesis of these spirocycles typically involves an initial Sₙ2 reaction at the bromomethyl group with a nitrogen nucleophile, followed by subsequent chemical steps to form the second ring.
Conclusion
(3-(Bromomethyl)-1-tosylazetidin-3-yl)methanol is a high-value synthetic intermediate whose well-defined structure and orthogonal reactivity provide a reliable platform for innovation in medicinal chemistry. Its physicochemical properties are well-characterized, and its synthesis is robust and scalable. For drug development professionals, this compound represents a key entry point into the synthesis of conformationally constrained scaffolds, such as diazaspiro[3.3]heptanes, which are instrumental in the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Supporting Information for [Article Title]. The Royal Society of Chemistry. [Link]
-
Safety Data Sheet. Thor Specialities (UK) LTD. [Link]
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[3-(Bromomethyl)-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. Acta Crystallographica Section E: Structure Reports Online. [Link]
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